N-benzyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Overview
Description
N-benzyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a fused heterocyclic compound that combines the triazole and quinazoline moieties. This compound is known for its broad spectrum of pharmacological activities, making it a significant candidate in medicinal chemistry .
Preparation Methods
The synthesis of N-benzyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis .
Chemical Reactions Analysis
N-benzyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where different aryl amines can replace existing groups.
Common reagents and conditions used in these reactions include sulfuric acid as a catalyst in Fischer Esterification reactions and ethanol as a solvent . Major products formed from these reactions include various substituted derivatives of the parent compound .
Scientific Research Applications
N-benzyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine has been explored for various scientific research applications:
Chemistry: Used as a scaffold for developing new synthetic methodologies.
Biology: Investigated for its antimicrobial, antitubercular, and antiviral activities.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-benzyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves binding to specific molecular targets, such as enzymes or receptors, which leads to the inhibition of their activity. For instance, it has been suggested that PCAF binding could be a mechanism of action for these derivatives . This binding can disrupt various cellular pathways, leading to the desired pharmacological effects.
Comparison with Similar Compounds
N-benzyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine can be compared with other similar compounds, such as:
1,2,4-triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer, antimicrobial, and anti-inflammatory properties.
4-anilinoquinazoline: Plays a significant role in the development of antitumor agents.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct pharmacological properties and makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-benzyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-2-6-12(7-3-1)10-17-16-19-14-9-5-4-8-13(14)15-20-18-11-21(15)16/h1-9,11H,10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESQXNJCGDAFKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=NN=CN42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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